molecular formula C19H22N2O B5778763 1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE

1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5778763
M. Wt: 294.4 g/mol
InChI Key: ZEGZQPVODLSVKZ-UHFFFAOYSA-N
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Description

1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with phenoxymethyl and 3-methylbutyl substituents

Preparation Methods

The synthesis of 1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodiazole core, followed by the introduction of the phenoxymethyl and 3-methylbutyl groups. Common reaction conditions include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxymethyl group, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The phenoxymethyl group can interact with enzymes and receptors, modulating their activity. The benzodiazole core may also play a role in binding to DNA or proteins, affecting cellular processes. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE can be compared with similar compounds such as:

    1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZIMIDAZOLE: Similar structure but with a benzimidazole core.

    1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZOTHIAZOLE: Contains a benzothiazole core instead of benzodiazole.

    1-(3-METHYLBUTYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZOXAZOLE: Features a benzoxazole core. The uniqueness of this compound lies in its specific combination of substituents and the benzodiazole core, which imparts distinct chemical and biological properties.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research is essential to fully understand its potential and to explore new applications.

Properties

IUPAC Name

1-(3-methylbutyl)-2-(phenoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-15(2)12-13-21-18-11-7-6-10-17(18)20-19(21)14-22-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGZQPVODLSVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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